molecular formula C17H20F3N3O4 B2977815 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2309746-45-8

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2977815
CAS No.: 2309746-45-8
M. Wt: 387.359
InChI Key: UTSHKZSEGAYHGX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of a benzodioxole ring and a trifluoroethyl-substituted piperidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c18-17(19,20)9-23-5-3-11(4-6-23)8-21-15(24)16(25)22-12-1-2-13-14(7-12)27-10-26-13/h1-2,7,11H,3-6,8-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHKZSEGAYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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